molecular formula C9H11NO B13628714 5-Cyclopropyl-6-methyl-3-pyridinol

5-Cyclopropyl-6-methyl-3-pyridinol

Cat. No.: B13628714
M. Wt: 149.19 g/mol
InChI Key: PNASUQZTRPAMMB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-6-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C₉H₁₁NO It features a pyridine ring substituted with a cyclopropyl group at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-hydroxy-6-methylpyridine, a cyclopropyl group can be introduced at the 5-position using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-cyclopropyl-6-methylpyridin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.

    Substitution: The methyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-cyclopropyl-6-methylpyridin-3-one.

    Reduction: Formation of 5-cyclopropyl-6-methylpyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropyl-6-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position can form hydrogen bonds with biological macromolecules, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-6-methylpyridine: Lacks the cyclopropyl group, making it less hydrophobic.

    5-Cyclopropylpyridin-3-ol: Lacks the methyl group, potentially altering its biological activity.

    6-Methylpyridin-3-ol: Lacks the cyclopropyl group, affecting its overall chemical properties.

Uniqueness

5-Cyclopropyl-6-methylpyridin-3-ol is unique due to the combination of the cyclopropyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-cyclopropyl-6-methylpyridin-3-ol

InChI

InChI=1S/C9H11NO/c1-6-9(7-2-3-7)4-8(11)5-10-6/h4-5,7,11H,2-3H2,1H3

InChI Key

PNASUQZTRPAMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)C2CC2

Origin of Product

United States

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